molecular formula C20H30ClN3O2S3 B560153 6H05 CAS No. 1469338-01-9

6H05

Cat. No.: B560153
CAS No.: 1469338-01-9
M. Wt: 476.109
InChI Key: WEEYMZOUPNIHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K-Ras inhibitors are a class of compounds designed to target and inhibit the activity of the K-Ras protein, which is a small GTPase. K-Ras is one of the most commonly mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . These inhibitors are crucial in cancer therapy as they aim to block the signaling pathways that drive tumor growth and survival.

Mechanism of Action

6H05 works by allosterically modifying the oncogenic G12C mutant of highly homologous protein H-Ras . This modification does not affect the wild-type K-Ras .

Comparison with Similar Compounds

K-Ras inhibitors are unique in their ability to target specific mutations within the K-Ras protein. Similar compounds include inhibitors targeting other members of the RAS family, such as HRAS and NRAS . K-Ras inhibitors are distinct in their specificity for K-Ras mutations, particularly the G12C mutation . Other similar compounds include pan-KRAS inhibitors, PROTACs, siRNAs, and PNAs, which target multiple RAS isoforms or employ different mechanisms of action .

List of Similar Compounds

  • HRAS inhibitors
  • NRAS inhibitors
  • Pan-KRAS inhibitors
  • PROTACs
  • siRNAs
  • PNAs

K-Ras inhibitors represent a significant advancement in targeted cancer therapy, offering hope for improved treatment outcomes in patients with K-Ras-driven cancers.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEYMZOUPNIHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.